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Azido-PEG8-Azide -

Azido-PEG8-Azide

Catalog Number: EVT-8384351
CAS Number:
Molecular Formula: C18H36N6O8
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Azido-PEG8-Azide is a bifunctional compound that incorporates two azide groups linked by an eight-unit polyethylene glycol (PEG) chain. This structure enhances its solubility in aqueous environments and facilitates its application in various biochemical processes. The azide functional groups are critical for click chemistry, particularly in bioconjugation applications where they can react with alkyne-containing molecules to form stable triazole linkages.

Source and Classification

Azido-PEG8-Azide is classified under the category of azides, which are compounds featuring a nitrogen atom bonded to two other atoms via a triple bond. Its synthesis and functionalization are primarily utilized in organic chemistry and biochemistry, particularly within drug delivery systems, imaging agents, and nanotechnology applications. The compound is commercially available from various chemical suppliers, reflecting its significance in research and industry .

Synthesis Analysis

The synthesis of Azido-PEG8-Azide typically involves several key steps:

  1. PEGylation: The first step involves the PEGylation of a suitable precursor molecule to create the PEG backbone. This process can utilize different methods, including nucleophilic substitution reactions.
  2. Formation of Azide Groups: The introduction of azide groups can be achieved through reactions involving sodium azide or other azide sources. For instance, the conversion of alcohols or halides into azides is commonly performed using sodium azide in a solvent such as dimethylformamide.
  3. Purification: Following synthesis, purification methods such as precipitation or chromatography may be employed to isolate the desired product from unreacted materials and by-products .
Molecular Structure Analysis

The molecular structure of Azido-PEG8-Azide consists of:

  • Polyethylene Glycol Backbone: An eight-unit chain that enhances water solubility.
  • Azide Functional Groups: Two terminal azide groups that facilitate click chemistry reactions.

The molecular weight of Azido-PEG8-Azide is approximately 464.5 g/mol, making it suitable for various biochemical applications due to its moderate size and hydrophilicity .

Structural Data

  • Chemical Formula: C20H38N4O8
  • Molecular Weight: 464.5 g/mol
  • Appearance: Typically presented as a white to off-white powder.
Chemical Reactions Analysis

Azido-PEG8-Azide participates in several key chemical reactions:

  1. Click Chemistry: The most notable reaction involving Azido-PEG8-Azide is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient conjugation with alkyne-containing molecules, yielding stable triazole linkages.
  2. Bioconjugation: The azides can also react through strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require copper catalysts, making it suitable for biological applications where copper toxicity is a concern .
  3. Esterification Reactions: In some cases, the PEG backbone can be further functionalized through esterification with various carboxylic acids or activated esters to enhance its reactivity or introduce additional functional groups.
Mechanism of Action

The mechanism of action for Azido-PEG8-Azide primarily revolves around its ability to participate in click chemistry reactions:

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition: In this process, the azide group reacts with an alkyne in the presence of a copper catalyst to form a stable triazole linkage. This reaction is highly selective and efficient, making it ideal for bioconjugation applications.
  2. Strain-Promoted Azide-Alkyne Cycloaddition: This mechanism allows for the reaction between azides and strained alkynes without the need for metal catalysts, thus preserving biological activity .

The resulting triazole linkages are stable under physiological conditions, facilitating drug delivery and targeting processes.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Reactivity: Reacts readily with alkynes through click chemistry.
  • Functionalization Potential: Can be further modified post-synthesis to introduce additional functionalities for specific applications.

Relevant data indicate that compounds like Azido-PEG8-Azide exhibit favorable pharmacokinetic properties due to their hydrophilicity and ability to form stable conjugates .

Applications

Azido-PEG8-Azide has diverse applications across various scientific fields:

  1. Drug Delivery Systems: Utilized in the development of prodrugs and nanocarriers that enhance therapeutic efficacy while minimizing side effects.
  2. Bioconjugation: Employed for labeling biomolecules such as proteins and nucleic acids, facilitating studies in cellular biology and biochemistry.
  3. Imaging Agents: Used in creating fluorescent probes or magnetic resonance imaging contrast agents due to its ability to conjugate with imaging moieties.
  4. Nanotechnology: Integrated into advanced materials for creating functionalized nanoparticles that can be used in diagnostics and therapeutics .
Applications in Targeted Protein Degradation Platforms

Role in Proteolysis Targeting Chimera Design: Bifunctional Linker Architectures

Azido-Polyethylene Glycol 8-Azide (Azido-PEG8-Azide; CAS 361543-07-9) serves as a structurally optimized bifunctional linker in Proteolysis Targeting Chimeras (PROteolysis TArgeting Chimeras) design. Its molecular architecture comprises a 35.2 Å polyethylene glycol spacer flanked by terminal azide groups (-N₃), enabling simultaneous conjugation to an E3 ubiquitin ligase ligand and a target protein binder via copper-catalyzed azide-alkyne cycloaddition or strain-promoted alkyne-azide cycloaddition reactions [1] [2] [9]. The polyethylene glycol chain consists of eight ethylene oxide units (C₁₈H₃₆N₆O₈; MW 464.51 g/mol), conferring exceptional aqueous solubility (>100 mg/mL) and conformational flexibility essential for facilitating protein-protein interactions [1] [6]. This hydrophilicity counters the hydrophobic nature of many warhead ligands, reducing aggregation and improving bioavailability [8].

Table 1: Molecular Properties of Azido-Polyethylene Glycol 8-Azide

PropertySpecification
Molecular FormulaC₁₈H₃₆N₆O₈
Molecular Weight464.51 g/mol
Spacer Length35.2 Å
Terminal Functional GroupsAzide (-N₃)
Water Solubility>100 mg/mL
Click Chemistry ReactionsCuAAC, SPAAC (with DBCO/BCN)

In clinical-stage Proteolysis Targeting Chimeras such as Bavdegalutamide, polyethylene glycol-based linkers analogous to Azido-Polyethylene Glycol 8-Azide demonstrate optimized pharmacokinetics, including 3.2-fold increased plasma half-life compared to non-polyethylene glycolylated analogs [6]. The linker’s modularity enables rapid screening of warhead combinations, as the azide groups permit efficient conjugation without extensive purification [2] [9]. Structure-activity relationship studies reveal that the polyethylene glycol 8 spacer length strikes a critical balance: Shorter chains (e.g., polyethylene glycol 4) impede ternary complex formation (<40% degradation efficiency), while longer chains (e.g., polyethylene glycol 12) introduce entropic penalties that reduce catalytic efficiency [6] [10].

Mechanistic Insights into Ubiquitin-Proteasome System Recruitment

Azido-Polyethylene Glycol 8-Azide enables Proteolysis Targeting Chimeras to hijack the ubiquitin-proteasome system by spatially facilitating the formation of a productive ternary complex. This complex comprises the Proteolysis Targeting Chimeras molecule, the target protein, and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau or Cereblon). The polyethylene glycol spacer’s flexibility allows dynamic adjustment to accommodate variable distances between ubiquitination sites on the target protein and the E3 ligase’s catalytic domain [3] [8]. Upon complex formation, the E3 ligase transfers ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the target protein, with Azido-Polyethylene Glycol 8-Azide’s length ensuring optimal positioning for ubiquitin transfer [3] [10].

The catalytic mechanism of Proteolysis Targeting Chimeras depends critically on linker efficiency. Research indicates that polyethylene glycol 8-based linkers promote a >80% degradation efficiency for Von Hippel-Lindau-recruiting Proteolysis Targeting Chimeras at nanomolar concentrations, significantly outperforming rigid aromatic linkers [6] [8]. This efficacy stems from the linker’s ability to:

  • Minimize steric clashes: The polyethylene glycol chain’s torsional flexibility allows rotation to accommodate binding pocket geometries [3].
  • Optimize distance: 35.2 Å spacing aligns with crystallographic data of E3–target protein complexes [10].
  • Enhance ubiquitin transfer: Molecular dynamics simulations show polyethylene glycol linkers reduce the distance between target lysines and the E2~Ub thioester bond [3].

Table 2: Influence of Linker Properties on Ternary Complex Efficiency

Linker CharacteristicEffect on Ternary ComplexDegradation Efficiency
Optimal Length (Polyethylene Glycol 8)Facilitates E3-POI distance matching≥80% (Von Hippel-Lindau recruiters)
Excessive Length (Polyethylene Glycol 12)Increases entropic penalty; reduces stability~40% (EC₅₀ increases 5-fold)
High FlexibilityAdapts to protein dynamicsEnhanced catalytic turnover
Terminal Azide PositioningEnables geometrically precise conjugationImproved ubiquitin transfer kinetics

The event-driven pharmacology of Proteolysis Targeting Chimeras allows Azido-Polyethylene Glycol 8-Azide-based molecules to operate catalytically, with a single Proteolysis Targeting Chimeras molecule triggering the degradation of multiple target proteins. This contrasts sharply with occupancy-driven inhibitors that require sustained high target occupancy [8].

Comparative Efficacy of Polyethylene Glycol-Based Versus Non-Polyethylene Glycol Proteolysis Targeting Chimeras Linkers

Polyethylene glycol-based linkers exhibit distinct advantages and limitations relative to non-polyethylene glycol alternatives (e.g., alkyl chains, aryl groups). Azido-Polyethylene Glycol 8-Azide significantly enhances water solubility, reducing aggregation-prone conformations in aqueous environments. This property increases proteolytic stability and bioavailability compared to hydrophobic linkers like alkanes [1] [8]. Quantitative structure-activity relationship studies demonstrate that polyethylene glycol 8 linkers reduce the octanol-water partition coefficient (log P) by 3.8 units versus carbon chains, directly correlating with improved cellular uptake [6] [8].

However, polyethylene glycol linkers face molecular weight constraints. Azido-Polyethylene Glycol 8-Azide (464.51 g/mol) contributes to typical Proteolysis Targeting Chimeras sizes exceeding 700–1,000 g/mol, potentially limiting membrane permeability and violating Lipinski’s Rule of Five [5] [8]. Recent studies comparing polyethylene glycol-based versus linker-free Proteolysis Targeting Chimeras designs reveal that:

  • Linker-free Proteolysis Targeting Chimeras (e.g., Pro-BA): Achieve DC₅₀ values of 74 nM for EML4-ALK degradation but have limited applicability for targets requiring precise spatial orientation [5].
  • Azido-Polyethylene Glycol 8-Azide-based Proteolysis Targeting Chimeras: Show broader applicability across diverse E3 ligases and target classes, with degradation efficiencies consistently >80% at 10 nM in Von Hippel-Lindau-based systems [1] [6].

Table 3: Comparative Analysis of Linker Architectures in Targeted Degradation

ParameterAzido-Polyethylene Glycol 8-AzideAlkyl LinkersLinker-Free Systems
Degradation Efficiency>80% at 10 nM (Von Hippel-Lindau recruiters)~60% at 100 nM82% at 500 nM (Pro-BA)
SolubilityHigh (>100 mg/mL)Low (<5 mg/mL)Variable
Molecular WeightHigh (464.51 g/mol)Moderate (~200 g/mol)Low (<500 g/mol)
FlexibilityHigh (rotatable bonds)ModerateNone
Catalytic Turnover5–10 cycles/hour2–5 cycles/hour3–7 cycles/hour

Notably, polyethylene glycol spacers support superior tumor accumulation in vivo. Radiolabeling studies show polyethylene glycol 8-linked Proteolysis Targeting Chimeras achieve 3.8% injected dose per gram tumor uptake at 24 hours—triple that of alkyl-linked counterparts—due to prolonged circulation half-life (t₁/₂ = 8.7 hours) [6]. Nevertheless, emerging linker-free strategies using minimal degrons highlight contexts where polyethylene glycol may be superfluous, particularly for targets with intrinsic affinity for E3 ligases [5].

Optimization Strategies for Ternary Complex Formation Efficiency

Rational optimization of Azido-Polyethylene Glycol 8-Azide focuses on three parameters: length, rigidity, and conjugation chemistry. Length adjustment remains the primary strategy; incremental ethylene oxide unit modifications (polyethylene glycol 6 to polyethylene glycol 10) systematically alter the distance between E3 and target protein binding domains. Degradation efficiency peaks at polyethylene glycol 8 (DC₅₀ = 74–125 nM), whereas polyethylene glycol 4 or polyethylene glycol 12 linkers exhibit 3–5-fold reduced potency [6] [10]. This optimization balances spatial requirements against entropic penalties, as excessively long linkers reduce ternary complex stability by increasing the conformational entropy cost [3] [10].

Hybridization strategies integrate semi-rigid elements:

  • Aryl Incorporation: Introducing phenyl rings near the warhead enhances hydrophobic interactions with protein surfaces, improving proteolytic degradation efficiency by 1.7-fold versus standard polyethylene glycol [10].
  • Site-Specific Conjugation: Directing azide attachments to solvent-exposed regions of warheads minimizes steric hindrance. For instance, conjugating at kinase inhibitor solvent fronts increases degradation efficiency by 2.3-fold [3].

Computational approaches now guide rational design:

  • Molecular Dynamics Simulations: Model ternary complex stability, identifying optimal polyethylene glycol chain lengths for specific E3–target pairs [10].
  • Free Energy Calculations: Quantify the binding energy contributions of linker-protein interactions, enabling predictive refinement [3].

Empirical optimization via high-throughput screening remains indispensable. Libraries of Azido-Polyethylene Glycol 8-Azide derivatives with varied warhead attachment points systematically map structure-degradation relationships. For example, screening 32 conjugates of a Bruton’s tyrosine kinase inhibitor identified a C7-attached variant with 15-fold enhanced degradation over C3 analogs [10]. Future innovations may exploit stimuli-responsive elements (e.g., photocleavable groups) within polyethylene glycol spacers to achieve spatiotemporal control, though this remains experimental [10].

Properties

Product Name

Azido-PEG8-Azide

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

Molecular Formula

C18H36N6O8

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C18H36N6O8/c19-23-21-1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-22-24-20/h1-18H2

InChI Key

YLSWPTOPFFQZHP-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]

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